Cas no 2172545-87-6 (2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)

2-{1-3-Cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid is a specialized synthetic intermediate used in peptide and organic chemistry. Its structure features an azetidine ring coupled with a cyclobutyl group and an Fmoc-protected amine, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the cyclobutyl moiety contributes to conformational rigidity, potentially improving binding affinity in target molecules. The carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly valuable in medicinal chemistry for constructing constrained peptides or peptidomimetics, offering precise control over molecular architecture and stereochemistry. Its high purity and stability make it suitable for research and pharmaceutical applications.
2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid structure
2172545-87-6 structure
商品名:2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid
CAS番号:2172545-87-6
MF:C27H30N2O5
メガワット:462.537507534027
CID:6423053
PubChem ID:165573953

2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid
    • 2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
    • EN300-1578291
    • 2172545-87-6
    • インチ: 1S/C27H30N2O5/c30-25(29-14-17(15-29)12-26(31)32)13-24(18-6-5-7-18)28-27(33)34-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,17-18,23-24H,5-7,12-16H2,(H,28,33)(H,31,32)
    • InChIKey: ADCJQSGPEDVEJI-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C1CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578291-0.05g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578291-0.5g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
0.5g
$3233.0 2023-06-04
Enamine
EN300-1578291-5.0g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
5g
$9769.0 2023-06-04
Enamine
EN300-1578291-500mg
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
500mg
$3233.0 2023-09-24
Enamine
EN300-1578291-2500mg
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
2500mg
$6602.0 2023-09-24
Enamine
EN300-1578291-100mg
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
100mg
$2963.0 2023-09-24
Enamine
EN300-1578291-0.1g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578291-1.0g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
1g
$3368.0 2023-06-04
Enamine
EN300-1578291-2.5g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578291-10.0g
2-{1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}acetic acid
2172545-87-6
10g
$14487.0 2023-06-04

2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid 関連文献

2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acidに関する追加情報

2-{1-3-Cyclobutyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)Propanoylazetidin-3-yl}Acetic Acid: A Comprehensive Overview

2-{1-3-Cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid, identified by the CAS registry number 2172545-87-6, is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials synthesis.

The molecular structure of this compound is characterized by a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an azetidine ring, which contribute to its versatile chemical properties. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide synthesis, particularly in solid-phase synthesis methodologies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic acyl substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity, making this compound more accessible for further studies. The use of microwave-assisted synthesis has also been explored, offering a faster and more energy-efficient approach to synthesizing complex molecules like this one.

In terms of pharmacological applications, this compound exhibits potential as a precursor for bioactive molecules. Its azetidine ring provides a rigid structure that can be exploited for designing drugs with specific pharmacokinetic profiles. Studies have shown that such compounds can serve as scaffolds for developing inhibitors of key enzymes involved in various disease pathways, including cancer and neurodegenerative disorders.

The integration of cyclobutane rings into drug candidates has been a focus of recent research due to their ability to induce strain that can enhance binding affinity to target proteins. This compound's cyclobutane moiety contributes to its unique pharmacophore characteristics, making it an attractive candidate for drug design. Additionally, the presence of the Fmoc group allows for controlled deprotection during drug delivery, enabling precise modulation of bioavailability.

Beyond pharmacology, this compound has shown promise in materials science applications. Its rigid structure and functional groups make it suitable for use in polymer synthesis and as a building block for advanced materials with tailored mechanical and electronic properties. Researchers are exploring its potential in creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH variations.

In conclusion, 2-{1-3-Cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid represents a multifaceted compound with diverse applications across multiple disciplines. Its intricate structure and functional groups position it as a valuable tool in both academic research and industrial development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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